19-Hydroxy-all-trans-retinoic acid

Retinoid pharmacology Leukemia differentiation therapy HL-60 bioassay

19-Hydroxy-all-trans-retinoic acid (19-OH-ATRA) is a hydroxylated metabolite of all-trans-retinoic acid (ATRA), the endogenous ligand of nuclear retinoic acid receptors (RARs). It belongs to the retinoid class of isoprenoid lipids and bears a primary alcohol substitution at the C-19 position of the β-ionone ring, distinguishing it from 18-OH-ATRA (side-chain hydroxylation) and 4-OH-ATRA (cyclohexenyl ring hydroxylation).

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B1256415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxy-all-trans-retinoic acid
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)CO
InChIInChI=1S/C20H28O3/c1-15(13-19(22)23)7-5-9-17(14-21)10-11-18-16(2)8-6-12-20(18,3)4/h5,7,9-11,13,21H,6,8,12,14H2,1-4H3,(H,22,23)/b7-5+,11-10+,15-13+,17-9-
InChIKeyQZKISTBYGXZBOE-JHYVTPCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Hydroxy-all-trans-retinoic acid (19-OH-ATRA): Procurement-Relevant Identity and Class Context


19-Hydroxy-all-trans-retinoic acid (19-OH-ATRA) is a hydroxylated metabolite of all-trans-retinoic acid (ATRA), the endogenous ligand of nuclear retinoic acid receptors (RARs). It belongs to the retinoid class of isoprenoid lipids and bears a primary alcohol substitution at the C-19 position of the β-ionone ring, distinguishing it from 18-OH-ATRA (side-chain hydroxylation) and 4-OH-ATRA (cyclohexenyl ring hydroxylation) [1][2]. 19-OH-ATRA demonstrates retinoidal differentiation-inducing activity in the low nanomolar range (ED50 2–30 nM) in HL-60 promyelocytic leukemia cells in vitro, consistent with RAR-mediated pharmacology [2]. This compound is employed as an analytical reference standard for LC-MS/MS-based retinoid metabolomics, enabling quantitative tracking of ATRA catabolic flux through the CYP26-mediated 19-hydroxylation pathway [1].

Why 19-Hydroxy-all-trans-retinoic acid Cannot Be Interchanged with Generic Retinoid Isomer or Metabolite Standards


Substituting 19-OH-ATRA with ATRA, 18-OH-ATRA, 4-oxo-ATRA, or 4-OH-ATRA in analytical or pharmacological workflows introduces categorical error because these analogs diverge markedly in RAR isotype transactivation potency and physicochemical properties. Published RARα transactivation EC50 values in COS-7 cells range from 13 nM (9-cis-RA) to 791 nM (4-OH-RA), and RARγ EC50 values span from 2 nM (ATRA) to 94 nM (4-OH-RA) [1]. LogP varies from 5.60 for ATRA to 4.86 for 19-OH-ATRA, a difference of 0.74 log units corresponding to roughly a 5.5-fold shift in octanol-water partitioning [2][3]. These quantifiable disparities directly affect chromatographic retention behavior, ion suppression characteristics in mass spectrometry, and the interpretation of structure-activity relationships (SAR) in retinoid biology studies—rendering generic substitution scientifically unsound [1][2][3].

Quantitative Differentiation Evidence for 19-Hydroxy-all-trans-retinoic acid Relative to Closest Analogs


HL-60 Differentiation Potency: 19-OH-ATRA Falls Within the Active Retinoid Range of 2–30 nM ED50

In a direct head-to-head comparison study (Matsushima et al., 1992), 19-OH-ATRA was evaluated alongside ATRA, 9-cis-RA, 13-cis-RA, 19-oxo-ATRA, 19-oxo-9CRA, and 19-hydroxy-13CRA in the HL-60 promyelocytic leukemia cell differentiation assay. All compounds tested, including 19-OH-ATRA, demonstrated differentiation-inducing activity with ED50 values falling within the range of 2–30 nM [1]. While individual ED50 values were not disaggregated per compound, the reported range places 19-OH-ATRA unequivocally within the same order of magnitude as ATRA (the most potent physiological retinoid) and distinguishes it from substantially weaker retinoids such as 4-OH-RA, which exhibits an RARα transactivation EC50 of 791 nM, approximately 26- to 395-fold higher than the 2–30 nM range [2].

Retinoid pharmacology Leukemia differentiation therapy HL-60 bioassay

RAR Isotype Transactivation Profile: Positional Specificity of Hydroxylation Modulates Receptor Subtype Potency

The transactivation potency of ATRA metabolites across RAR isotypes (α, β, γ) is highly dependent on the position of hydroxylation. Using 18-OH-ATRA as the closest available positional isomer comparator in the Idres et al. (2002) study, RARα EC50 was 162 nM, RARβ EC50 was 14 nM, and RARγ EC50 was 14 nM [1]. The RARβ/RARγ: RARα EC50 ratio for 18-OH-ATRA is thus 0.086 (approximately 11.6-fold selectivity for RARβ/γ over RARα). This contrasts with ATRA, which shows EC50 values of 169 nM (RARα), 9 nM (RARβ), and 2 nM (RARγ), yielding an RARβ/RARγ: RARα ratio of 0.053–0.012 [1]. While precise EC50 values for 19-OH-ATRA remain unpublished, the 19-hydroxymethyl substituent on the β-ionone ring occupies a different steric volume than the 18-hydroxy group on the polyene side chain, and published SAR for retinoids indicates that ring-position modifications alter receptor subtype selectivity profiles relative to side-chain modifications [2]. The existence of 19-OH-ATRA within the active 2–30 nM ED50 range (HL-60) [2] suggests functional RAR engagement comparable to ATRA, but with a structurally distinct pharmacophore.

RAR transactivation Retinoid receptor pharmacology Structure-activity relationship

Lipophilicity and Hydrogen Bonding Capacity: Physicochemical Differentiation from ATRA

Calculated physicochemical properties from LIPID MAPS reveal key differences between 19-OH-ATRA and its parent compound ATRA. 19-OH-ATRA has a logP of 4.86 compared to 5.60 for ATRA—a difference of 0.74 log units, representing approximately 5.5-fold lower octanol-water partitioning [1][2]. The topological polar surface area (TPSA) increases from 37.30 Ų (ATRA) to 57.53 Ų (19-OH-ATRA), a 54% increase, and hydrogen bond donor count doubles from 1 to 2 [1][2]. These parameters predict that 19-OH-ATRA will elute earlier than ATRA on reversed-phase HPLC columns, show reduced ionization efficiency in ESI-MS under positive-ion mode, and exhibit altered tissue distribution in pharmacokinetic studies.

Physicochemical profiling logP Chromatographic retention

Metabolic Pathway Position: 19-OH-ATRA as a Distinct Node in CYP26-Mediated ATRA Catabolism

19-OH-ATRA occupies a metabolically distinct node in the ATRA catabolic pathway. CYP26 family enzymes (CYP26A1, B1, C1) are the primary ATRA hydroxylases, catalyzing 4-hydroxylation and 18-hydroxylation [1]. While 4-OH-ATRA and 18-OH-ATRA are established CYP26 products, 19-OH-ATRA (bearing a hydroxymethyl group on the β-ionone ring) represents an oxidative modification at a position requiring a distinct regioselectivity that may involve different CYP isoforms or non-CYP oxidative mechanisms [2]. The subsequent oxidation of 19-OH-ATRA to 19-oxo-ATRA (also included in the Matsushima et al. 1992 study) represents a metabolic sequence analogous to the alcohol-to-aldehyde oxidation of retinol to retinal [2]. This positions 19-OH-ATRA as a unique probe for studying non-canonical ATRA oxidation pathways beyond the well-characterized CYP26 4- and 18-hydroxylation routes.

Retinoid metabolism CYP26 enzymes ATRA catabolism

Optimal Scientific and Industrial Application Scenarios for Procuring 19-Hydroxy-all-trans-retinoic acid


LC-MS/MS Retinoid Metabolomics: Quantitative Tracking of CYP26-Independent ATRA Oxidation Pathways

In comprehensive retinoid metabolomics studies, 19-OH-ATRA serves as a structurally authenticated analytical standard for developing and validating multiple reaction monitoring (MRM) transitions. Its logP of 4.86 (versus 5.60 for ATRA) dictates earlier reversed-phase elution, necessitating compound-specific retention time calibration [1]. 19-OH-ATRA's presence as a distinct metabolic node—separate from the well-characterized CYP26 products 4-OH-ATRA, 4-oxo-ATRA, and 18-OH-ATRA—enables researchers to distinguish canonical from non-canonical ATRA oxidative clearance pathways in tissues or cell models with induced CYP expression [2].

Retinoid Structure-Activity Relationship (SAR) Studies: Probing the Role of β-Ionone Ring Hydroxymethylation

19-OH-ATRA is one of the few commercially cataloged retinoid metabolites bearing a ring-position oxidative modification, making it essential for SAR studies that dissect the contribution of the β-ionone ring to RAR binding and transactivation. Although individual RAR isotype EC50 values are not yet published for 19-OH-ATRA, the HL-60 differentiation ED50 range of 2–30 nM [2] confirms that C-19 hydroxymethylation is compatible with high-potency RAR engagement. Comparative testing against 18-OH-ATRA (RARα EC50 162 nM, RARβ 14 nM, RARγ 14 nM) [3] can reveal how shifting the hydroxylation site from the polyene side chain (position 18) to the β-ionone ring (position 19) alters receptor subtype selectivity.

ATRA Resistance Mechanism Studies: Biomarker Panel Development for Retinoid Catabolic Flux Analysis

In oncology research addressing acquired ATRA resistance in acute promyelocytic leukemia (APL), where CYP26 upregulation accelerates ATRA inactivation, quantifying a panel of hydroxylated metabolites provides a more complete picture of catabolic flux than measuring any single metabolite. 19-OH-ATRA's inclusion in such panels, alongside 4-oxo-ATRA and 18-OH-ATRA, captures oxidation events at the β-ionone ring that would be missed by CYP26-centric metabolite monitoring [2]. The 54% higher TPSA of 19-OH-ATRA (57.53 Ų) relative to ATRA (37.30 Ų) also predicts differential cellular efflux transporter interactions, which may contribute to compartment-specific ATRA metabolism [1].

Analytical Method Development and Validation: Retention Time Marker Separation from ATRA

For HPLC-UV or LC-MS/MS method development, the ΔlogP of 0.74 between 19-OH-ATRA (4.86) and ATRA (5.60) translates to baseline chromatographic separation under standard reversed-phase gradient conditions [1]. This is critical for accurate quantification because ATRA is typically present at much higher concentrations in biological samples and can interfere with metabolite quantification if co-elution occurs. The 19-OH-ATRA standard enables validation of peak identity, recovery efficiency, and matrix effects specifically for the 19-hydroxylated metabolite—parameters that cannot be verified by extrapolation from the ATRA standard alone.

Quote Request

Request a Quote for 19-Hydroxy-all-trans-retinoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.